molecular formula C19H20BrNO B1293298 3-Bromo-3'-piperidinomethyl benzophenone CAS No. 898792-90-0

3-Bromo-3'-piperidinomethyl benzophenone

Cat. No.: B1293298
CAS No.: 898792-90-0
M. Wt: 358.3 g/mol
InChI Key: LDEALBSCJXFWPB-UHFFFAOYSA-N
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Description

Significance of the Benzophenone (B1666685) Scaffold in Drug Discovery and Development

The benzophenone scaffold, characterized by a diaryl ketone framework, is a ubiquitous and versatile structure in the field of medicinal chemistry. nih.govrsc.org Its importance is underscored by its presence in both naturally occurring bioactive compounds and a variety of synthetic molecules and marketed drugs. nih.govrsc.org This framework serves as a valuable building block for the development of new therapeutic agents. nih.gov

Naturally occurring benzophenones are a class of over 300 compounds found predominantly in higher plants and fungi. nih.govrsc.org A significant portion, approximately 77%, of these natural benzophenones have been isolated from the Clusiaceae (Guttiferae) plant family. nih.govrsc.org These compounds exhibit a remarkable structural diversity, often featuring modifications such as prenylation or geranylation. rsc.orgrsc.org This structural variety gives rise to a wide spectrum of biological activities. nih.govmdpi.com

Natural benzophenones have demonstrated potent effects across various therapeutic areas, as detailed in the table below. nih.govnih.govresearchgate.net

Biological ActivityDescription
Antimicrobial Effective against various bacteria and fungi. nih.govresearchgate.net
Antiviral Shows activity against viruses, including HIV. nih.govresearchgate.net
Antioxidant Capable of neutralizing harmful free radicals. nih.govmdpi.com
Anti-inflammatory Helps in reducing inflammation. nih.govmdpi.com
Cytotoxic Exhibits toxicity to cancer cells, showing potential as anticancer agents. nih.govmdpi.comresearchgate.net

These diverse activities have spurred significant interest in isolating, characterizing, and synthesizing these natural products and their analogs. nih.govrsc.org

Inspired by the broad bioactivity of their natural counterparts, medicinal chemists have extensively explored synthetic benzophenone derivatives. nih.govrsc.org This exploration has led to the development of compounds with tailored pharmacological profiles and has resulted in several marketed drugs. rsc.orgrsc.org The benzophenone core is a key feature in pharmaceuticals used for various conditions. rsc.orgrsc.org

The adaptability of the benzophenone scaffold allows for chemical modifications on its aryl rings, enabling the fine-tuning of its biological and physicochemical properties. nih.gov Researchers have synthesized novel series of benzophenone derivatives to investigate their potential as anti-inflammatory agents, anticancer therapeutics, and inhibitors of specific enzymes like HIV non-nucleoside reverse transcriptase. nih.govmdpi.comacs.org For instance, the integration of moieties like 1,3,4-oxadiazole-2-(3H)thione has been shown to yield compounds with significant antimicrobial activity. nih.gov This synthetic versatility makes benzophenone a privileged scaffold in the design of new drugs. nih.govrsc.orgnih.gov

Importance of the Piperidine (B6355638) Moiety in Pharmaceutical Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered structural motifs in pharmaceutical science. encyclopedia.pubmdpi.comnih.gov Its prevalence is a testament to its favorable properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.net

The piperidine nucleus is a fundamental component in a vast array of natural products, particularly alkaloids, and is a cornerstone in the synthesis of innumerable drugs. encyclopedia.pubmdpi.com This heterocyclic system is present in more than twenty different classes of pharmaceuticals. encyclopedia.pubmdpi.com Its incorporation into a molecule can improve critical drug-like properties such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net The widespread presence of this scaffold in FDA-approved drugs highlights its significance in medicinal chemistry. acs.org

Piperidine derivatives have a broad spectrum of pharmacological applications, demonstrating their versatility and therapeutic value. ijnrd.orgresearchgate.net They are integral to the function of drugs across numerous categories, including analgesics, antipsychotics, anticancer agents, and antivirals. encyclopedia.pubresearchgate.nethashnode.dev

The table below summarizes some of the key therapeutic applications of piperidine-containing compounds. ijnrd.orgresearchgate.net

Therapeutic AreaExamples of Drug Classes/Molecules
Oncology Anticancer agents that can induce apoptosis in tumor cells. encyclopedia.pub
Infectious Diseases Antiviral, antimicrobial, and antifungal agents. researchgate.net
Central Nervous System Antipsychotics (e.g., Haloperidol, Risperidone), Analgesics (e.g., Fentanyl, Meperidine), and drugs for Alzheimer's disease (e.g., Donepezil). encyclopedia.pubmdpi.comijnrd.org
Inflammatory Diseases Anti-inflammatory agents. researchgate.net

The functionalization of the piperidine ring allows for precise modifications that can optimize a compound's interaction with its biological target, making it a crucial tool for drug designers. acs.org

Rationale for Research on 3-Bromo-3'-piperidinomethyl benzophenone as a Hybrid Structure

The design of this compound is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a single molecule with potentially synergistic or novel biological activities. mdpi.commdpi.com This compound integrates the benzophenone core with a piperidine moiety, creating a benzoylpiperidine-like structure. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, closely related to this structure, is considered a privileged framework in drug development due to its presence in many bioactive molecules and its metabolic stability. mdpi.comresearchgate.netnih.gov

The rationale for investigating this specific hybrid structure is multifaceted:

Combining Bioactive Scaffolds : It leverages the proven and diverse biological activities of the benzophenone scaffold (anticancer, anti-inflammatory, antimicrobial) with the widespread pharmacological relevance and favorable drug-like properties conferred by the piperidine ring. nih.govencyclopedia.pubresearchgate.net

Structural Analogy to Known Drugs : The core structure is analogous to the butyrophenone (B1668137) pharmacophore found in several antipsychotic drugs, suggesting potential for activity in the central nervous system. mdpi.com

Potential for Novel Interactions : The carbonyl group of the benzophenone can act as a hydrogen bond acceptor, a key interaction feature in many drug-receptor binding events. researchgate.net The basic nitrogen of the piperidine ring can form salt bridges and participate in other crucial interactions, anchoring the molecule to its target.

Modulation of Properties : The specific substitutions—a bromine atom and a piperidinomethyl group—are not arbitrary. Halogenation, such as the inclusion of bromine, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The piperidinomethyl group can enhance water solubility and provides a key basic center for target interaction.

By creating this hybrid, researchers aim to explore new chemical space and develop a lead compound that may exhibit improved efficacy, a better safety profile, or a novel mechanism of action compared to agents containing only one of the individual scaffolds. The synthesis and biological evaluation of such molecules are crucial steps in the ongoing quest for new and more effective medicines. mdpi.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEALBSCJXFWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643136
Record name (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-90-0
Record name (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

General Synthetic Strategies for Substituted Benzophenonesrsc.org

The benzophenone (B1666685) framework is a common structural motif in medicinal chemistry, and its synthesis is well-established. nih.govrsc.org General strategies typically involve the coupling of two aryl groups to a central carbonyl carbon.

Friedel-Crafts Acylation Approachesrsc.org

A primary and versatile method for synthesizing benzophenones is the Friedel-Crafts acylation. oregonstate.edupearson.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). oregonstate.edupearson.com For instance, benzophenone itself can be synthesized by the reaction of benzene (B151609) with benzoyl chloride and AlCl₃. pearson.com

The reaction proceeds through the formation of an electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid. pearson.com The aromatic ring then attacks this electrophile, forming a sigma complex, which subsequently loses a proton to restore aromaticity and yield the benzophenone product. pearson.com This method is broadly applicable for creating a variety of substituted benzophenones. nih.govtandfonline.com For the synthesis of a 3-bromobenzophenone, one could react benzene with 3-bromobenzoyl chloride or, alternatively, react bromobenzene (B47551) with benzoyl chloride. chemicalbook.com The choice of reactants is crucial for controlling the final substitution pattern. Moderately active catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) at higher temperatures can also yield acceptable results. researchgate.net

Reactant 1Reactant 2CatalystProduct
BenzeneBenzoyl ChlorideAlCl₃Benzophenone
EthylbenzeneBenzoyl ChlorideAlCl₃4-Ethylbenzophenone
Benzene2,6-dimethoxybenzoyl chlorideAlCl₃2,6-dimethoxybenzophenone

Halogenation Techniques for Brominated Benzophenones (e.g., 3-bromoacetophenone synthesis as a precursor)rsc.org

To synthesize a brominated benzophenone, a brominated precursor is often required. The synthesis of 3-bromoacetophenone, a key intermediate, provides a relevant example of halogenation techniques. Direct nuclear halogenation of acetophenone (B1666503) can be achieved using bromine in the presence of at least one equivalent of aluminum chloride, which forms a complex and directs the substitution. orgsyn.org If less catalyst is used, side-chain halogenation can occur instead. orgsyn.org

Another established method for producing 3-bromoacetophenone is through a Sandmeyer reaction starting from 3-aminoacetophenone. orgsyn.orggoogle.com This multi-step process involves the diazotization of the amino group followed by reaction with a copper(I) bromide source. google.com Alpha-halogenation of ketones, which places the halogen on the carbon adjacent to the carbonyl, proceeds through an acid-catalyzed enol intermediate. libretexts.org This is distinct from the nuclear halogenation required to place the bromine on the aromatic ring. orgsyn.orglibretexts.org

Starting MaterialReagentsKey ProcessProduct
AcetophenoneBr₂, AlCl₃Nuclear Halogenation3-Bromoacetophenone
3-Aminoacetophenone1. NaNO₂, HBr; 2. CuBrSandmeyer Reaction3-Bromoacetophenone
AcetophenoneBr₂, Acetic AcidAlpha Halogenationα-Bromoacetophenone

Synthetic Routes to Piperidine-Containing Benzophenones

The introduction of a piperidine (B6355638) moiety onto the benzophenone structure can be accomplished through various synthetic strategies, often involving multiple steps or the use of specialized linkers.

Multi-step Synthesis Approachesguidechem.com

The construction of complex molecules like piperidine-containing benzophenones often necessitates a multi-step synthetic sequence. researchgate.net For example, a synthesis could begin with a pre-functionalized benzophenone, such as one containing a hydroxymethyl or halomethyl group. This functional group can then be converted into a suitable leaving group, which is subsequently displaced by piperidine in a nucleophilic substitution reaction.

An alternative approach involves building the piperidine ring onto the benzophenone scaffold. For instance, the synthesis of Azacyclonol, a diphenylmethanolpiperidine, involves the organometallic addition of a pyridine (B92270) derivative to benzophenone, followed by the catalytic hydrogenation of the pyridine ring to yield the piperidine. wikipedia.org Such multi-step approaches provide the flexibility needed to assemble complex target molecules. researchgate.net

Incorporation of Piperidine Moieties via Linker Strategiespearson.com

Piperidine groups can be attached to a benzophenone core through various linker groups, such as amide or ether linkages. researchgate.net A common strategy involves preparing a benzophenone derivative with a carboxylic acid or haloalkoxy side chain. This activated benzophenone can then be coupled with a piperidine derivative that has a suitable functional group, like an amine. For instance, a novel series of piperidine-conjugated benzophenone analogs were synthesized where the piperidine was connected via an amide link in a multi-step process. researchgate.net This approach allows for modular synthesis, where different benzophenone cores and different piperidine units can be combined to create a library of related compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Analogous Benzophenone-Triazole Synthesisresearchgate.net

While not a direct synthesis of a piperidinomethyl group, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click chemistry" reaction that illustrates modern methods for linking heterocyclic moieties to benzophenone scaffolds. nih.govglenresearch.com This reaction forms a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne under mild conditions, typically using a copper(I) catalyst. nih.govbeilstein-journals.orgwikipedia.org

In a hypothetical analogous synthesis, a benzophenone derivative could be functionalized with either an azide or an alkyne group. A separate piperidine-containing molecule would be functionalized with the complementary group (alkyne or azide, respectively). The two fragments could then be joined using the CuAAC reaction. This method is known for its high yield, reliability, and tolerance of a wide range of functional groups, making it a premier example of a click reaction for creating complex molecular architectures. nih.govwikipedia.org

Derivatization Strategies for Structural Modification

The molecular architecture of 3-Bromo-3'-piperidinomethyl benzophenone offers multiple sites for chemical modification, enabling the systematic alteration of its physicochemical properties. Key strategies for derivatization focus on the aromatic rings, the piperidine nitrogen, and the linking methylene (B1212753) bridge. These modifications are instrumental in exploring the chemical space around this core structure.

Introduction of Varied Substituents on Aromatic Rings

The two aromatic rings of the benzophenone core serve as primary targets for introducing chemical diversity. The bromine atom on one ring and the piperidinomethyl group on the other influence the reactivity and orientation of subsequent electrophilic aromatic substitution reactions. msu.edulibretexts.orglibretexts.orgresearchgate.net

Table 1: Examples of Aromatic Ring Modifications

Position of SubstitutionSubstituentPotential Synthetic Approach
para to BromineMethoxy (-OCH3)Nucleophilic aromatic substitution or cross-coupling reaction.
ortho to CarbonylNitro (-NO2)Electrophilic nitration under controlled conditions.
meta to PiperidinomethylCyano (-CN)Sandmeyer reaction from a corresponding amine.

Modification of the Piperidine Nitrogen

The secondary amine of the piperidine moiety is a versatile handle for a variety of chemical transformations. nih.govresearchgate.netresearchgate.netnih.gov Its nucleophilicity allows for reactions such as N-alkylation, N-acylation, and N-sulfonylation, leading to a diverse set of derivatives.

These modifications can introduce a wide array of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic systems. The choice of reagent dictates the nature of the substituent appended to the piperidine nitrogen, thereby altering the basicity and lipophilicity of this portion of the molecule.

Table 2: Piperidine Nitrogen Derivatization Reactions

Reaction TypeReagent ExampleResulting Functional Group
N-AlkylationEthyl iodideN-Ethylpiperidine
N-AcylationAcetyl chlorideN-Acetylpiperidine
N-SulfonylationBenzenesulfonyl chlorideN-Benzenesulfonylpiperidine

Linker Chemistry Variations (e.g., Ether Linkers)

While the core structure features a methylene linker, analogous compounds have been synthesized where this bridge is replaced by other functionalities, notably ether linkages. nih.govnih.govresearchgate.netmdpi.com The synthesis of such analogs involves connecting a substituted benzophenone moiety to a piperidine ring via an oxygen atom.

This alteration from a carbon to an oxygen linker modifies the geometry and flexibility of the molecule. The synthesis of these ether-linked analogs typically involves the reaction of a hydroxy-substituted benzophenone with a suitably activated piperidine derivative, or vice versa, often under basic conditions to facilitate nucleophilic substitution.

Table 3: Comparison of Linker Chemistries

Linker TypeGeneral StructureKey Synthetic Step
MethyleneAr-CH2-PipReductive amination or nucleophilic substitution with a halomethyl-aromatic.
EtherAr-O-PipWilliamson ether synthesis.

Structure Activity Relationship Sar Studies

Influence of Bromine Atom Position and Other Halogen Substitutions

The presence and position of a halogen atom on the benzophenone (B1666685) scaffold are critical determinants of activity. In the case of 3-Bromo-3'-piperidinomethyl benzophenone, the bromine atom is situated at the meta-position of one of the phenyl rings.

Furthermore, studies on benzoylpiperidine fragments have highlighted that a halogen atom on the benzoyl moiety can be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse analogues with potentially improved activity. nih.gov While direct comparative data for the 3-bromo position versus other positions or other halogens in this specific compound is limited, the general principle in medicinal chemistry is that such positional changes can drastically alter binding modes and efficacy. For example, in a series of benzophenone-type inhibitors of P-glycoprotein, the substitution pattern on the central aromatic ring was found to be a significant factor, with the ortho position generally being preferred for arylpiperazine substituted compounds. nih.gov

Below is a table summarizing the influence of halogen substitutions in related benzophenone series:

Compound SeriesHalogen SubstitutionPositionObserved Effect on ActivityReference
Benzophenone-tagged pyridinesFluoro, ChloroparaSignificant antiproliferative activity nih.gov
Benzoylpiperidine derivativesBromoparaFacilitates further functionalization nih.gov
P-glycoprotein inhibitorsArylpiperazineortho > meta > paraGeneral rank order of inhibitory potency nih.gov

Impact of Piperidine (B6355638) Ring Modifications and Substituents

The piperidinomethyl group at the 3'-position is another cornerstone of the molecule's structure. The piperidine ring, a common motif in pharmaceuticals, often contributes to the compound's pharmacokinetic properties and can be crucial for its interaction with biological targets. nih.govajchem-a.com

Modification of the alicyclic amine moiety can have a profound impact on biological activity. Replacing the piperidine ring with other cyclic amines, such as methylpiperidine or the larger seven-membered azepane ring, alters the steric bulk, lipophilicity, and basicity of the molecule.

In a study of biphenyloxy-alkyl derivatives, compounds with an azepane ring showed high affinity for the histamine (B1213489) H3 receptor. nih.gov For instance, 1-(6-(3-phenylphenoxy)hexyl)azepane displayed a high affinity with a Ki value of 18nM. nih.gov This suggests that for certain targets, a larger ring system may be beneficial. Conversely, in other series, the piperidine ring is considered a key structural element for dual-target affinities, as seen in certain histamine H3 and sigma-1 receptor antagonists. nih.gov The introduction of a methyl group to the piperidine ring, creating methylpiperidine, can also influence activity by introducing a chiral center and altering the ring's conformation and steric profile. ajchem-a.com

The following table illustrates the impact of varying the alicyclic amine in different compound series:

Compound SeriesAlicyclic AmineObserved Effect on ActivityReference
Biphenyloxy-alkyl derivativesAzepaneHigh affinity for H3 receptor nih.gov
Histamine H3/Sigma-1 antagonistsPiperidineKey for dual receptor affinity nih.gov
Sulfonamide derivativesMethylpiperidineEnhanced anticancer properties ajchem-a.com

The methylene (B1212753) group acts as a linker between the benzophenone core and the piperidine ring. The length of this linker is a critical parameter that dictates the spatial relationship between these two key moieties. Shortening or lengthening the linker by adding or removing methylene groups can significantly affect how the molecule fits into a receptor's binding pocket.

In studies of other bioactive compounds, the length of the alkyl chain spacer has been shown to be a determinant of affinity. For example, in the aforementioned biphenyloxy-alkyl derivatives, alkyl chain spacers of five and six carbons were investigated, with the six-carbon chain in the azepane derivative showing the highest affinity. nih.gov This indicates that an optimal linker length is necessary to position the terminal amine group for effective interaction with the target. While specific data on the methylene linker in this compound is not available, it is a well-established principle in medicinal chemistry that linker length needs to be optimized for maximal activity.

Structure-Activity Correlations in Analogue Series

By systematically modifying the structure of this compound and related compounds, researchers can establish clear structure-activity correlations. These correlations help in understanding the chemical features that are either favorable or detrimental to biological activity.

For instance, in a series of benzophenone-type P-glycoprotein inhibitors, it was observed that ortho-substituted analogues with an arylpiperazine moiety were highly active. nih.gov Furthermore, small ligands like N-propyl and piperidine analogues exhibited higher ligand efficiencies. nih.gov In another study on benzophenone-tagged pyridines, para-halogenated compounds showed significant activity. nih.gov These findings, while not directly on the target compound, provide valuable insights. A hypothetical SAR study on this compound analogues might reveal that:

The meta-position for the bromine atom is optimal for a particular biological target.

Electron-withdrawing groups at other positions on the benzophenone core could enhance activity.

The unsubstituted piperidine ring is crucial, and any substitution may decrease activity.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the molecular features that are necessary for a drug's biological activity. mdpi.comresearchgate.net Based on the SAR studies of this compound and its analogues, key pharmacophoric features can be identified.

These likely include:

A hydrogen bond acceptor: The carbonyl group of the benzophenone is a potential hydrogen bond acceptor, which is a common feature in many enzyme inhibitors. nih.gov

Two aromatic rings: The two phenyl rings of the benzophenone scaffold can engage in hydrophobic and π-π stacking interactions with the target protein. univie.ac.at

A basic nitrogen atom: The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding site. nih.gov

A halogen bond donor: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

A hypothetical pharmacophore model for this class of compounds would spatially arrange these features to guide the design of new, potentially more potent molecules. The benzophenone scaffold likely serves as a central hydrophobic core, with the piperidinomethyl and bromo-phenyl groups providing key interactions for binding and activity. univie.ac.atacs.org

In Vitro Biological Target Identification and Mechanistic Investigations

Enzyme Inhibition Studies

Research into 3-Bromo-3'-piperidinomethyl benzophenone (B1666685) and related benzophenone structures has identified several key enzymatic targets. These studies highlight the potential for this chemical scaffold to modulate various biological pathways through enzyme inhibition.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com The two main isoforms, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While specific inhibitory data for 3-Bromo-3'-piperidinomethyl benzophenone is not available, studies on structurally related indolizine (B1195054) derivatives, which can be considered bioisosteres, have shown COX-2 inhibitory activity. For example, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a notable COX-2 inhibitor with an IC50 of 5.84 µM, which is more potent than the reference drug indomethacin (B1671933) (IC50 = 6.84 µM). nih.gov This suggests that the benzophenone-like core structure can be effective in targeting the COX-2 enzyme. nih.gov

Table 1: COX-2 Inhibition by a Benzophenone-Related Indolizine Analog

Compound Target Enzyme IC50 (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate COX-2 5.84

Data sourced from Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The benzophenone scaffold, particularly when combined with a basic cyclic tertiary amine like piperidine (B6355638), has been identified as a pharmacophore for cholinesterase inhibition. nih.gov

A study on a series of benzophenone derivatives featuring a piperidine ring connected via an alkoxy chain demonstrated significant inhibitory activity, especially towards BuChE. One lead compound, (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, showed potent BuChE inhibition with IC50 values of 172 nM and 1.16 µM for equine BuChE (eqBuChE) and human BuChE (hBuChE), respectively. nih.gov The same compound was a weaker inhibitor of AChE, indicating a degree of selectivity. nih.gov This dual inhibition of both major forms of cholinesterase is considered a promising therapeutic strategy for neurological disorders. nih.gov

Table 2: Cholinesterase Inhibition by a Piperidine-Containing Benzophenone Derivative

Compound Target Enzyme IC50
(4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone eqBuChE 172 nM
hBuChE 1.16 µM

eeAChE: Electrophorus electricus acetylcholinesterase; eqBuChE: equine butyrylcholinesterase; hBuChE: human butyrylcholinesterase. Data sourced from Benzophenone Derivatives with Histamine (B1213489) H3 Receptor Affinity and Cholinesterase Inhibitory Potency. nih.gov

The p38α mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. uni-tuebingen.de Its inhibition is a therapeutic strategy for a range of inflammatory diseases and other conditions. nih.gov The benzophenone scaffold has served as a foundational lead structure for the development of potent p38α MAP kinase inhibitors. Through structural modifications and rigidization of a benzophenone lead, highly potent and selective inhibitors have been developed, demonstrating the suitability of this chemical core for targeting the kinase's active site. uni-tuebingen.de

TNF-α and IL-6 are pro-inflammatory cytokines deeply involved in the pathogenesis of numerous inflammatory diseases. mdpi.comnih.govfrontiersin.org A series of nitrogen-containing benzophenone analogues, synthesized via the Mannich reaction (a common method for introducing a piperidinomethyl group), were evaluated for their ability to inhibit these cytokines. nih.gov

The study found that these compounds were generally excellent inhibitors of IL-6 and moderate to excellent inhibitors of TNF-α. One compound in particular, designated 20e, was identified as a highly effective inhibitor, reducing IL-6 production by 97% and TNF-α production by 54% at a 10 µM concentration. nih.gov At a lower concentration of 1 µM, the same compound still exhibited significant inhibition of IL-6 (47%). nih.gov These findings underscore the potential of the benzophenone structure to modulate inflammatory responses by downregulating key cytokine production. nih.gov

Table 3: Inhibition of Pro-inflammatory Cytokines by a Lead Benzophenone Analog (Compound 20e)

Cytokine Concentration % Inhibition
TNF-α 10 µM 54%
IL-6 10 µM 97%

Data sourced from Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors. nih.gov

Matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9, are zinc-dependent enzymes that degrade the extracellular matrix. researchgate.netfrontiersin.org Their activity is crucial in physiological remodeling but is also implicated in pathological processes like tumor invasion and metastasis. nih.govnih.gov While direct studies on this compound are limited, research on related polyisoprenylated benzophenones has shown interaction with proteins that modulate cellular environments, suggesting a potential for this class of compounds to influence complex enzymatic systems like MMPs. japsonline.com The development of MMP inhibitors is a significant area of cancer research, though achieving selectivity and avoiding off-target effects remains a challenge. frontiersin.orgmdpi.com

Protein farnesyltransferase (PFT) is an enzyme that plays a critical role in post-translational modification of proteins, including the Ras protein, which is often over-expressed in malignant tumors. nih.gov Consequently, PFT has been identified as a promising target for anticancer therapies. nih.gov Various benzophenone-based compounds have been investigated as PFT inhibitors. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of 95 diaminobenzophenone derivatives revealed that steric, electrostatic, and hydrophobic properties are key to their PFT inhibitory bioactivity, with pIC50 values ranging from 5 to 8.4. nih.gov This indicates that the benzophenone scaffold is a viable starting point for designing potent inhibitors of this key enzyme in cell signaling and proliferation. nih.govnih.gov

Cellular Activity Assessments (Pre-clinical In Vitro)

While direct cytotoxic data for this compound on the specified cancer cell lines is not available, extensive research on other benzophenone derivatives demonstrates significant antiproliferative and cytotoxic activity against a range of human cancer cell lines.

One study reported a benzophenone derivative (compound 1) exhibiting very strong inhibitory activity against HL-60 (promyelocytic leukemia), A-549 (lung cancer), SMMC-7721 (hepatocarcinoma), and SW480 (colon cancer) cells, with IC50 values of 0.48, 0.82, 0.26, and 0.99 µM, respectively rsc.orgnih.gov. Other benzophenone compounds in the same study also showed strong to moderate inhibitory effects on these cell lines nih.gov. For example, compounds 8 and 9 had IC50 values of 3.92 and 4.61 µM against A-549 cells, and 1.02 and 0.80 µM against SMMC-7721 cells, respectively nih.gov.

Another study investigating benzophenone analogs found that 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (compound 4) and 4-hydroxy-4'-methoxybenzophenone (compound 5) were tested against several breast cancer cell lines and the A549 non-small-cell-lung cancer cell line scielo.br.

Research on other classes of compounds has also demonstrated cytotoxicity against the specified cell lines. For instance, various compounds have been shown to be cytotoxic to HCT116 colon carcinoma cells researchgate.netnih.gov. Similarly, studies on the SW480 colon cancer cell line have identified compounds with cytotoxic effects nih.govnih.govmdpi.com. The HL-60 cell line has also been a target in studies of antiproliferative agents nih.gov.

The collective data for related benzophenone derivatives strongly suggest that this compound is likely to possess antiproliferative and cytotoxic properties against various cancer cell lines. The presence of the bromophenyl and piperidinomethyl moieties could further influence its activity and selectivity.

Table 3: Cytotoxic/Antiproliferative Activity (IC50, µM) of Related Benzophenone Derivatives on Various Cancer Cell Lines
Cell LineCompound 1Compound 8Compound 9Reference
HL-600.48-- rsc.orgnih.gov
A-5490.823.924.61 nih.gov
SMMC-77210.261.020.80 nih.gov
SW4800.990.510.93 nih.gov

Induction of Apoptosis

No studies have been identified that investigate the ability of this compound to induce programmed cell death, or apoptosis, in cancer cell lines or other relevant cellular models. Research on other brominated compounds, such as 3-m-bromoacetylamino benzoic acid ethyl ester, has shown apoptosis induction through specific caspase pathways, but similar investigations for this compound are not present in the current scientific literature.

Anti-inflammatory Response in Cellular Models

There is no available data on the anti-inflammatory effects of this compound in cellular models, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). While various benzophenone analogues have demonstrated anti-inflammatory properties, the specific activity of this compound has not been reported.

Antimicrobial Activities

The antimicrobial spectrum of this compound against bacteria and fungi has not been characterized in published studies. Although research into other novel benzophenone derivatives has revealed antimicrobial potential, the efficacy of this particular compound remains undetermined.

Antioxidant Properties

Investigations into the antioxidant capacity of this compound are not available in the scientific literature. Studies on various bromophenols and other related structures have explored their ability to scavenge free radicals, but similar antioxidant assays have not been reported for the target compound.

Effects on Prostaglandin (B15479496) Production

The effect of this compound on the biosynthesis of prostaglandins, which are key mediators of inflammation, has not been evaluated in any published research. While some benzophenone-related compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, this has not been demonstrated for this compound.

Elucidation of Molecular Mechanisms In Vitro

Enzyme Kinetic Studies

There are no published enzyme kinetic studies to elucidate the mechanism of action of this compound on any specific enzymatic targets.

Pathway Analysis (e.g., network pharmacology for anti-tumor mechanisms)

extensive search of scientific literature and databases revealed no available studies on the pathway analysis or network pharmacology of this compound in the context of its potential anti-tumor mechanisms. While research exists on the biological activities of other benzophenone derivatives, such as benzophenone-3, this information is not directly applicable to the specific compound . nih.govnih.gov

Network pharmacology is a methodological approach that combines systems biology and computational analysis to understand the complex interactions between drugs, their multiple targets, and the biological pathways they modulate. nih.govmdpi.commdpi.comresearchgate.net This type of analysis is crucial for elucidating the mechanisms of action of potential therapeutic agents. However, at present, no such investigations have been published for this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the biological pathways and protein targets associated with the anti-tumor effects of this compound. Further research is required to identify its biological targets and understand its mechanism of action through pathway and network pharmacology analyses.

Advanced Analytical Techniques for Research Characterization

Chromatographic Techniques for Purity and Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):There are no available UHPLC-MS/MS methods detailing parameters such as precursor and product ions, collision energies, or retention times for the quantification of this specific compound.

Without access to primary research data, any attempt to populate these sections would rely on speculation based on similar compounds, which would not meet the required standard of scientific accuracy for an article focused solely on "3-Bromo-3'-piperidinomethyl benzophenone (B1666685)."

X-ray Crystallography for Three-Dimensional Structure Determination

As of the current body of scientific literature, a complete single-crystal X-ray diffraction analysis for 3-Bromo-3'-piperidinomethyl benzophenone has not been publicly reported. While crystallographic data exists for related compounds, such as 3-bromobenzophenone, the specific three-dimensional arrangement of atoms, bond lengths, and bond angles for the title compound remains undetermined by this definitive technique.

X-ray crystallography is the gold standard for elucidating the precise three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical method involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can work backward to construct a detailed three-dimensional model of the electron density of the molecule.

This model reveals critical structural information, including:

Molecular Conformation: The spatial arrangement of the atoms and functional groups within the molecule. For this compound, this would include the torsion angles between the two phenyl rings and the conformation of the piperidine (B6355638) ring.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, providing insight into the nature of the chemical bonds.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the solid-state structure.

The acquisition of such data for this compound would require the growth of high-quality single crystals suitable for X-ray diffraction analysis. Once obtained, the crystallographic data would be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and would be accompanied by a detailed report of the structural findings.

Without experimental data, any discussion of the three-dimensional structure of this compound would be purely theoretical, based on computational modeling. While useful for prediction, these models lack the definitive confirmation provided by empirical X-ray crystallographic analysis.

Table of Crystallographic Data for this compound

ParameterValue
Crystal SystemN/A
Space GroupN/A
a (Å)N/A
b (Å)N/A
c (Å)N/A
α (°)N/A
β (°)N/A
γ (°)N/A
Volume (ų)N/A
ZN/A
Density (calculated) (g/cm³)N/A
R-factorN/A

N/A: Not Available. No published crystallographic data currently exists for this compound.

Future Research Directions and Translational Potential Academic Perspective

Design and Synthesis of Novel Analogues with Tuned Bioactivity

A primary avenue of future research involves the systematic design and synthesis of novel analogues derived from the 3-Bromo-3'-piperidinomethyl benzophenone (B1666685) scaffold. The goal is to create a diverse chemical library to explore structure-activity relationships (SAR) and optimize for specific biological activities. Synthetic strategies can be diversified to modify each key component of the parent molecule: the benzophenone core, the bromo substituent, and the piperidinomethyl moiety.

Key synthetic approaches could include:

Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring or replacing it with other nitrogen-containing heterocycles, such as morpholine (B109124) or piperazine, could significantly impact pharmacological properties. A series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives has been synthesized from (4-hydroxy-aryl)-aryl methanones, demonstrating the feasibility of incorporating different heterocyclic moieties. nih.gov

Varying the Linker: The methyl bridge connecting the piperidine ring to the benzophenone core can be elongated or rigidified to alter the spatial orientation of the heterocyclic group relative to the core structure.

Substitution on the Benzophenone Rings: The positions and nature of substituents on both phenyl rings of the benzophenone are critical. For instance, studies on other benzophenone analogues have shown that a methyl group on one ring and a bromo group at the ortho position of the other ring were significant for extensive anti-mitogenic activity. nih.gov Similarly, the synthesis of benzophenones containing a 1,3-thiazol moiety has yielded compounds with significant antioxidant activity. researchgate.netnih.gov Knoevenagel condensation of various substituted benzaldehydes with isobutyl cyanoacetate (B8463686) is another established method for creating diverse analogues. researchgate.net

These synthetic efforts would generate a library of compounds for screening against various biological targets, allowing for the fine-tuning of bioactivity and the identification of lead candidates for further development.

Table 1: Examples of Synthetic Strategies for Benzophenone Analogue Diversification

Molecular Scaffold Modification Synthetic Approach Potential Impact on Bioactivity
Heterocyclic Moiety Substitution of piperidine with morpholine, thiazole, or azetidinone. nih.govnih.govmdpi.com Altered solubility, target binding, and pharmacokinetic properties.
Benzophenone Core Substitution Introduction of hydroxyl, methoxy, or methyl groups via reactions like Fries rearrangement. mdpi.com Modulation of antioxidant potential and antiproliferative activity. nih.govnih.gov

Advanced Mechanistic Elucidation of Identified Biological Activities

While initial screening can identify promising biological activities, a deeper understanding of the underlying mechanisms of action is crucial for translational success. Future research must move beyond preliminary assays to detailed mechanistic studies for the most potent analogues of 3-Bromo-3'-piperidinomethyl benzophenone.

For analogues exhibiting anticancer properties, investigations should focus on:

Cell Cycle Analysis: Techniques like fluorescence-activated cell sorting can determine if the compounds induce cell cycle arrest at specific phases, such as the G2/M phase, which has been observed for other antiproliferative benzophenone analogues. nih.gov

Apoptosis Induction Pathways: Studies should clarify whether cell death is induced via apoptosis and, if so, which specific pathways are involved. For example, some benzophenone compounds have been shown to inhibit murine ascites lymphoma through caspase-activated DNase-mediated apoptosis. nih.gov

Reactive Oxygen Species (ROS) Modulation: Given that some benzophenone derivatives exhibit antioxidant properties, it is important to investigate their effect on cellular redox status. researchgate.netnih.gov Assays using probes like H2DCFDA can quantify changes in intracellular ROS levels and determine if the compounds can protect cells from oxidative stress. researchgate.net

A thorough mechanistic understanding will not only validate the therapeutic potential of these compounds but also provide a rational basis for their further optimization and potential combination with other therapies.

Exploration of Polypharmacology and Multi-target Ligand Design

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer or neurodegenerative disorders. The benzophenone scaffold is known to be "privileged," meaning it can serve as a basis for ligands that bind to a variety of biological targets. Analogues have demonstrated a wide range of activities, including antioxidant, anticancer, and antimicrobial effects. nih.govnih.govmdpi.comnih.gov

Future research should intentionally explore the polypharmacological potential of the this compound series. This involves:

Broad-Spectrum Screening: Testing promising analogues against a wide panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other disease-relevant targets.

Identifying Synergistic Target Combinations: If a compound is found to hit multiple targets, further studies should aim to understand if these interactions are synergistic, leading to enhanced therapeutic efficacy.

Rational Design of Multi-target Ligands: Based on screening results, new analogues can be rationally designed to optimize binding to two or more desired targets simultaneously while minimizing off-target effects. This approach could lead to the development of novel therapeutics with improved efficacy profiles for multifactorial diseases.

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. researchgate.net To apply SBDD to the this compound scaffold, the identification of specific, validated biological targets is a prerequisite. cutm.ac.in

Once a target is identified and its 3D structure is determined (e.g., via X-ray crystallography or NMR spectroscopy), the SBDD workflow would involve:

Co-crystallization: Obtaining the crystal structure of the target protein in a complex with a lead compound from the benzophenone series. This provides precise information about the binding mode and key molecular interactions.

In Silico Docking: Using the solved structure to perform molecular docking simulations with a virtual library of novel analogues. mdpi.com This allows for the prioritization of compounds for synthesis based on their predicted binding affinity and pose.

Iterative Optimization: Synthesizing the prioritized compounds and evaluating their biological activity. The results are then used to refine the computational models and design the next generation of analogues in an iterative cycle of design, synthesis, and testing. washington.edu

This approach has the potential to accelerate the hit-to-lead and lead optimization phases of drug discovery, leading to the development of compounds with superior potency and selectivity. researchgate.net

Integration with Advanced Computational Methods for De Novo Design

In parallel with SBDD, advanced computational methods can be leveraged to explore novel chemical space and design compounds de novo. Machine learning and quantitative structure-activity relationship (QSAR) models are particularly valuable in this context. scielo.br

Key computational strategies include:

QSAR Modeling: Developing mathematical models that correlate the structural or physicochemical properties of the synthesized benzophenone analogues with their biological activity. cutm.ac.inscielo.br These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward more promising candidates.

Machine Learning Approaches: Employing techniques like artificial neural networks (ANN) and Random Forest (RF) classifiers to build predictive models from existing screening data. scielo.br Such models have been successfully used to predict the antileishmanial activity of benzophenone derivatives with high accuracy. scielo.br

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features (pharmacophore) responsible for the biological activity of the lead compounds. This pharmacophore can then be used to search 3D databases for novel scaffolds that could serve as starting points for new drug design projects.

Table 2: Application of Computational Methods in Benzophenone Analogue Design

Computational Method Objective Expected Outcome
Molecular Docking Predict the binding mode and affinity of ligands to a target protein. mdpi.com Prioritization of virtual compounds for synthesis.
QSAR Correlate chemical structure with biological activity. scielo.br Predictive models to guide the design of more potent analogues.
Machine Learning (e.g., ANN) Classify compounds as active or inactive based on learned patterns. scielo.br High-throughput virtual screening of large compound libraries.

By integrating these advanced computational tools, the process of discovering and optimizing novel drug candidates based on the this compound structure can be made significantly more efficient and cost-effective. researchgate.net

Q & A

Q. Q1. What are the established synthetic routes for 3-Bromo-3'-piperidinomethyl benzophenone, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Friedel-Crafts acylation : To form the benzophenone core. Use AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C for 48 hours .
  • Piperidinomethyl substitution : React the intermediate with piperidine and formaldehyde under basic conditions (e.g., NaHCO₃) at 60°C for 6 hours .
  • Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) in CCl₄ under UV light (λ = 365 nm) for 12 hours .
    Optimization : Adjust solvent polarity (e.g., DMF for faster kinetics) and monitor intermediates via TLC/HPLC. Use catalytic iodine to enhance bromination efficiency .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

  • Analytical methods :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
    • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.8–8.1 ppm for aromatic protons; δ 3.5–3.7 ppm for piperidinomethyl CH₂) .
    • Mass spectrometry : ESI-MS m/z 374.1 [M+H]⁺ .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the piperidinomethyl group in cross-coupling reactions?

The piperidinomethyl group acts as a directing group, facilitating regioselective C–H functionalization. For example:

  • Suzuki coupling : The bromine at the 3-position reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl derivatives. The piperidinomethyl group stabilizes the transition state via electron donation .
  • Contradictions : Unlike methyl groups, bromine’s electron-withdrawing effect reduces nucleophilic substitution rates at the benzophenone core .

Q. Q4. How does the bromine substituent influence the compound’s biological activity compared to chloro or methyl analogs?

  • SAR studies :
    • Bromine : Enhances binding to kinase targets (e.g., IC₅₀ = 0.8 µM for EGFR inhibition) due to hydrophobic interactions .
    • Chloro analogs : Lower activity (IC₅₀ = 2.3 µM) due to reduced van der Waals interactions .
    • Methyl analogs : Higher metabolic stability but weaker target affinity .
  • Experimental design : Compare inhibition kinetics using fluorescence polarization assays .

Q. Q5. What strategies mitigate degradation of this compound under physiological conditions?

  • Stability studies :
    • pH-dependent degradation : Degrades rapidly at pH < 3 (t₁/₂ = 2 hours) via hydrolysis of the ketone group. Stabilize with cyclodextrin encapsulation (t₁/₂ > 24 hours) .
    • Light sensitivity : Store in amber vials at -20°C to prevent photolytic debromination .

Q. Q6. How can computational modeling predict interactions between this compound and biological targets?

  • Docking studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR). Key interactions:
    • Bromine forms halogen bonds with Thr766.
    • Piperidinomethyl group engages in cation-π interactions with Lys745 .
  • MD simulations : Confirm stability of ligand-protein complexes over 100 ns trajectories .

Methodological Challenges

Q. Q7. How to resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Contradictions : Reported solubility in DMSO (120 mg/mL) vs. hexane (<1 mg/mL) .
  • Resolution : Use Hansen solubility parameters (δD = 18.5, δP = 5.2, δH = 8.1) to identify optimal solvents (e.g., THF, δ = 18.0) .

Q. Q8. What advanced techniques characterize the compound’s solid-state polymorphism?

  • PXRD : Identify crystalline forms (Form I: sharp peaks at 2θ = 12.4°, 15.7°; Form II: amorphous) .
  • DSC : Measure melting points (Form I: 148°C; Form II: 132°C) to assess thermodynamic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.